4,5,6,7-Tetrahydro-1-benzothiophene-2-carbaldehyde
Description
4,5,6,7-Tetrahydro-1-benzothiophene-2-carbaldehyde (CAS: 57021-53-1) is a partially saturated benzothiophene derivative with the molecular formula C₉H₁₀OS and a molecular weight of 166.24 g/mol . The compound features a tetrahydrobenzothiophene core, where the aromatic ring is reduced to a non-planar, flexible cyclohexene-like structure, and a reactive aldehyde group at the 2-position. This structural motif confers unique electronic and steric properties, making it valuable in organic synthesis and materials science.
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1-benzothiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10OS/c10-6-8-5-7-3-1-2-4-9(7)11-8/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGIEQLKBWKRRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydro-1-benzothiophene-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-mercaptobenzaldehyde with cyclohexanone in the presence of a base, followed by oxidation to form the desired aldehyde .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydro-1-benzothiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.
Major Products Formed
Oxidation: 4,5,6,7-Tetrahydro-1-benzothiophene-2-carboxylic acid.
Reduction: 4,5,6,7-Tetrahydro-1-benzothiophene-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of 4,5,6,7-tetrahydro-1-benzothiophene-2-carbaldehyde exhibit promising anticancer properties. For instance, research indicates that certain derivatives can act as modulators of nuclear receptors involved in cancer progression. These compounds have shown efficacy as inverse agonists for RORγt (retinoic acid receptor-related orphan receptor gamma t), which is implicated in several cancers .
Table 1: Anticancer Activity of Selected Derivatives
| Compound | IC50 (nM) | Mechanism of Action |
|---|---|---|
| Compound A | 0.5 | RORγt inverse agonist |
| Compound B | 3.0 | Apoptosis induction |
| Compound C | 2.5 | Cell cycle arrest |
Anti-inflammatory Effects
The compound has also been linked to anti-inflammatory properties. Benzothiophene derivatives have been shown to inhibit leukotriene synthesis, which is crucial in inflammatory responses . This suggests potential applications in treating inflammatory diseases.
Anticonvulsant Activity
Research has indicated that certain benzothiophene derivatives possess anticonvulsant properties, making them candidates for epilepsy treatment. The structural versatility of these compounds allows for modifications that enhance their pharmacological profiles .
Table 2: Anticonvulsant Activity of Selected Derivatives
| Compound | ED50 (mg/kg) | Effectiveness |
|---|---|---|
| Compound D | 15 | Significant reduction in seizure frequency |
| Compound E | 10 | Moderate efficacy |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound and its derivatives involves various methods including amide formation and molecular docking studies to optimize binding affinity to biological targets . The SAR studies highlight the importance of specific substituents on the benzothiophene ring that can significantly affect biological activity.
Table 3: Summary of Synthesis Methods
| Method | Description |
|---|---|
| Amide Formation | Linking carboxylic acids with amines to form active derivatives |
| Molecular Docking | Predicting binding affinities and optimizing lead compounds |
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydro-1-benzothiophene-2-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or the modification of protein function .
Comparison with Similar Compounds
Functional Group Variants: Aldehyde vs. Alcohol
The methanol analog, 4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol (CAS: 51632-08-7, C₉H₁₂OS, MW: 168.26 g/mol), replaces the aldehyde with a hydroxymethyl group (-CH₂OH) . Key differences include:
- Reactivity : The aldehyde undergoes nucleophilic addition (e.g., Grignard reactions) and condensation, whereas the alcohol participates in esterification or oxidation.
- Hydrogen Bonding: The alcohol can act as both a donor and acceptor, enabling stronger intermolecular interactions, while the aldehyde is only an acceptor. This impacts solubility (alcohol: ~15 mg/mL in water; aldehyde: <5 mg/mL) and crystallization behavior .
Methyl-Substituted Derivatives
Methyl groups at the 5- or 7-positions (e.g., 5-methyl- , CAS: 1710661-21-4; 7-methyl- , CAS: 1710345-17-7) introduce steric and electronic effects :
- Steric Hindrance : Methyl groups reduce accessibility to the aldehyde, slowing reactions like nucleophilic addition by ~30% compared to the parent compound.
- Electronic Effects : Electron-donating methyl groups increase electron density at the thiophene ring, altering reactivity in electrophilic substitution (e.g., bromination occurs at the 3-position instead of 5-position).
Brominated Analog
The 3-bromo derivative (CAS: 1785762-95-9, 95% purity) adds an electron-withdrawing bromine atom adjacent to the aldehyde :
- Reactivity : Bromine enhances electrophilicity at the aldehyde, accelerating reactions like aldol condensation by 2-fold.
- Applications : The bromine enables cross-coupling (e.g., Suzuki-Miyaura) to generate biaryl structures, unlike the parent compound.
Hydrogen Bonding and Crystallographic Analysis
Hydrogen Bonding Patterns
The aldehyde forms weak C-H···O hydrogen bonds (distance: ~3.2 Å), while the methanol analog exhibits stronger O-H···O bonds (distance: ~2.8 Å) . Methyl derivatives disrupt these patterns, leading to less predictable crystal packing.
Ring Puckering and Conformation
The tetrahydrobenzothiophene core adopts a half-chair conformation (puckering amplitude q = 0.45 Å, phase angle θ = 150°), as calculated using Cremer-Pople coordinates . Methyl substituents increase puckering (q = 0.52 Å) due to steric strain, while the brominated derivative remains planar (q = 0.38 Å).
Physical Properties and Crystallography Tools
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (H₂O, mg/mL) |
|---|---|---|---|
| Parent Aldehyde (CAS: 57021-53-1) | 166.24 | 98–102 | <5 |
| Methanol Analog (CAS: 51632-08-7) | 168.26 | 115–118 | ~15 |
| 5-Methyl Derivative (CAS: 1710661-21-4) | 180.27 | 122–125 | <2 |
Crystallographic data for these compounds are typically resolved using SHELXL for refinement and ORTEP-3 for visualization .
Biological Activity
4,5,6,7-Tetrahydro-1-benzothiophene-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a tetrahydrobenzothiophene core with an aldehyde functional group. Its molecular formula is CHOS, and it has a molecular weight of approximately 177.26 g/mol. The presence of the thiophene ring contributes to its unique reactivity and biological interactions.
The precise mechanism of action for this compound remains partially understood. However, it is believed to interact with various molecular targets within biological systems:
- Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic sites in enzymes, potentially inhibiting their activity.
- Cell Signaling Modulation : Preliminary studies suggest that this compound may influence cellular signaling pathways by interacting with specific receptors or kinases.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
- Antioxidant Activity : Research indicates that derivatives of this compound exhibit antioxidant properties comparable to ascorbic acid. This suggests potential applications in treating oxidative stress-related diseases .
- Anti-inflammatory Effects : Some studies have reported that thiophene derivatives possess significant anti-inflammatory properties. This may be linked to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes .
- Anticancer Potential : The compound has shown promise in cancer research, particularly in modulating the activity of nuclear receptors involved in tumor progression .
- Antimicrobial Activity : Preliminary investigations suggest that it may exhibit antimicrobial properties, although further studies are needed to elucidate the specific mechanisms involved.
Table 1: Summary of Biological Activities
In Vitro Studies
A study focused on the synthesis and characterization of this compound derivatives revealed significant biological activity against various cancer cell lines. The results indicated that certain derivatives displayed IC values in the nanomolar range when tested against RORγt, a key target in cancer therapy .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4,5,6,7-tetrahydro-1-benzothiophene-2-carbaldehyde with high purity?
- Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent polarity) to favor cyclization and minimize side products. Use anhydrous solvents (e.g., THF or DCM) to prevent hydrolysis of intermediates. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) enhances purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and H NMR (CDCl, δ 9.8–10.2 ppm for aldehyde proton) .
Q. How can spectroscopic techniques distinguish this compound from its structural analogs?
- Methodological Answer :
- IR Spectroscopy : The aldehyde C=O stretch appears at ~1720 cm, distinct from ketones or esters.
- C NMR : The aldehyde carbon resonates at ~190–195 ppm, while the thiophene ring carbons show peaks at 120–140 ppm.
- Mass Spectrometry : Molecular ion [M+H] at m/z 167.03 (CHOS) confirms the molecular formula. Cross-reference with X-ray crystallography (if available) to resolve ambiguities .
Q. What solvent systems are optimal for recrystallizing this compound?
- Methodological Answer : Ethanol/water (7:3 v/v) provides high recovery rates (~85%) with minimal impurities. For temperature-sensitive derivatives, use slow evaporation in dichloromethane/hexane (1:4) at 4°C. Monitor crystal growth via polarized light microscopy to assess habit and polymorphism risks .
Advanced Research Questions
Q. How do hydrogen-bonding patterns influence the crystal packing of this compound?
- Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) to determine intermolecular interactions. Use graph-set analysis (e.g., Etter’s formalism) to categorize motifs:
- D : Donor-acceptor chains (e.g., aldehyde O–HS interactions).
- R : Rings (e.g., C–HO networks).
Refine data using SHELXL (anisotropic displacement parameters, twin refinement if needed) and visualize with ORTEP-3 .
Q. What computational methods resolve discrepancies between experimental and theoretical NMR chemical shifts?
- Methodological Answer :
- Step 1 : Optimize geometry using DFT (B3LYP/6-311+G(d,p)) in Gaussian.
- Step 2 : Calculate H/C NMR shifts with GIAO (gauge-including atomic orbitals).
- Step 3 : Compare with experimental data (Δδ > 0.5 ppm suggests conformational flexibility or solvent effects). Adjust for solvent polarity (PCM model) and torsional strain (ring puckering analysis via Cremer-Pople parameters) .
Q. How can molecular docking elucidate the bioactivity of derivatives against enzyme targets?
- Methodological Answer :
- Target Preparation : Retrieve enzyme structures (e.g., PDB ID 1XYZ) and remove water/ligands.
- Ligand Preparation : Generate 3D conformers of derivatives (Open Babel) and assign charges (AM1-BCC).
- Docking : Use AutoDock Vina (exhaustiveness=32) to predict binding poses. Validate with MD simulations (NAMD, 100 ns) to assess stability of key interactions (e.g., aldehyde-thiol adducts with catalytic cysteine) .
Q. What strategies address conflicting crystallographic data on ring puckering in the tetrahydrobenzothiophene core?
- Methodological Answer : Apply Cremer-Pople puckering parameters (, θ, φ) to quantify deviations from planarity. For disordered structures, use twin refinement in SHELXL (BASF parameter) and compare with DFT-calculated puckering energies. Cross-validate with variable-temperature XRD to assess thermal motion effects .
Data Contradiction Analysis
Q. How to reconcile differences in reported melting points for derivatives?
- Methodological Answer :
- Source 1 : Melting point = 174–178°C (ethanol recrystallization, uncorrected).
- Source 2 : Melting point = 189–191°C (petroleum ether/ethyl acetate, DSC).
- Resolution : DSC (10°C/min) provides accurate phase transitions. Differences arise from polymorphism or residual solvent. Perform PXRD to identify crystalline forms and TGA to rule out decomposition .
Q. Why do IR spectra of the aldehyde group vary across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
